molecular formula C8H11NOS B1267862 2-Amino-5-ethoxybenzenethiol CAS No. 34250-61-8

2-Amino-5-ethoxybenzenethiol

Cat. No. B1267862
CAS RN: 34250-61-8
M. Wt: 169.25 g/mol
InChI Key: KWCYELBAYUBCNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-ethoxybenzenethiol involves various chemical reactions, including addition and substitution reactions, and the use of catalysts to achieve desired products. One approach to synthesizing related compounds includes the reaction of o-aminobenzenethiol with other thiols in the presence of triethylamine, leading to adducts that undergo thermal cyclization or oxidation to form dehydro-compounds (Nagase, 1974). Another method involves the methylation of dimethyl sulfate followed by several steps including ethylation and oxidation to produce specific substituted benzoic acids (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-ethoxybenzenethiol is crucial for understanding their chemical behavior. Techniques such as X-ray diffraction analysis are employed to determine the molecular and crystal structure of synthesized compounds, providing insights into their stability and reactivity patterns. For instance, studies have confirmed the structure of various heterocyclic compounds through crystallographic analysis, highlighting the importance of molecular structure in the synthesis and application of these compounds (Shestopalov et al., 2003).

Chemical Reactions and Properties

2-Amino-5-ethoxybenzenethiol and its derivatives undergo a range of chemical reactions, including condensation, cyclization, and substitution, which are fundamental for creating pharmacologically active compounds or materials with specific properties. For example, the reaction of 2-aminobenzenethiol with β-diketones leads to benzothiazolines, illustrating the compound's reactivity towards forming heterocyclic structures (Alyea & Malek, 1985).

Physical Properties Analysis

The physical properties of 2-Amino-5-ethoxybenzenethiol derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are essential for the compound's application in various fields, including pharmaceuticals and material science. The synthesis and purification processes greatly influence the physical characteristics of the final product.

Chemical Properties Analysis

The chemical properties of 2-Amino-5-ethoxybenzenethiol, including its reactivity, stability, and interactions with other compounds, are influenced by its functional groups and molecular structure. Studies on related compounds demonstrate a wide range of chemical behaviors, from acting as corrosion inhibitors to serving as intermediates in the synthesis of complex organic molecules (Verma, Quraishi, & Singh, 2015).

Scientific Research Applications

Corrosion Inhibition

2-Amino-5-ethoxybenzenethiol and its derivatives have been extensively studied for their corrosion inhibition properties. These compounds exhibit significant efficiency in preventing corrosion on various metals. For instance, 2-Aminobenzene-1,3-dicarbonitriles derivatives (ABDNs), closely related to 2-Amino-5-ethoxybenzenethiol, have demonstrated high effectiveness as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these inhibitors has been evaluated using weight loss and electrochemical techniques, revealing up to 97.83% inhibition efficiency at specific concentrations. The adsorption of these inhibitors on metal surfaces is consistent with the Langmuir adsorption isotherm, indicating a strong and efficient binding to the metal surface to prevent corrosion (Verma et al., 2015).

Synthesis of Benzothiazolyl Compounds

2-Amino-5-ethoxybenzenethiol is a key intermediate in the synthesis of various benzothiazolyl compounds. For example, it has been used in solid-phase synthesis processes where it is bound through its thiol function to different resins and then acylated at the amino-function by aliphatic and aromatic acids. The 2-N-acyl-aminobenzenethiols obtained are then cleaved from the resin and cyclised to form 2-substituted benzothiazoles. These compounds are of significant interest due to their diverse applications in pharmaceuticals and materials science (Mourtas et al., 2001).

Synthesis of Antimicrobial Agents

Research indicates that 2-Amino-5-ethoxybenzenethiol derivatives can be synthesized into compounds with antimicrobial properties. A study synthesizing benzothiazepine derivatives and their ribofuranosides demonstrated significant antimicrobial activity. These compounds were obtained by condensing 2-amino-3-ethoxy/phenoxybenzenethiol with various methyl glycidates. The synthesized compounds were effective against several microbial strains, showcasing the potential of 2-Amino-5-ethoxybenzenethiol derivatives in developing new antimicrobial agents (Singh et al., 2002).

Plasmon-Driven Selective Reduction Reactions

The compound has also been involved in plasmon-driven selective reduction reactions. A study showed that 2-amino-5-nitrobenzenethiol, a related compound, could be selectively reduced to azobenzene derivatives using surface-enhanced Raman scattering spectroscopy. These findings are pivotal for understanding the reaction mechanisms and could be useful in the efficient synthesis of valuable chemicals used in various industries (Ding et al., 2015).

properties

IUPAC Name

2-amino-5-ethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-10-6-3-4-7(9)8(11)5-6/h3-5,11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCYELBAYUBCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328688
Record name 2-amino-5-ethoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethoxybenzenethiol

CAS RN

34250-61-8
Record name 2-amino-5-ethoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
TL Kachhee, V Gupta, DC Gautam… - Phosphorus, Sulfur, and …, 2003 - Taylor & Francis
… To a stirred suspension of halonitrobenzene (2, 0.01 mmol), 2-amino-5ethoxybenzenethiol (I, 0.01 mmol), sodium hydroxide (0.01 mmol) and absolute ethanol (20 ml) was refluxed for 2 …
Number of citations: 8 www.tandfonline.com
TL Kachhee, V Gupta, R Gupta… - Heterocyclic …, 2002 - degruyter.com
… condensation and oxidative cyclization of 2-amino-5-ethoxybenzenethiol I and active methylene … 2-Amino-5-ethoxybenzenethiol required in the synthesis of benzothiazines has been …
Number of citations: 2 www.degruyter.com
KT Kubra, MM Hasan, MN Hasan, MS Salman… - Colloids and Surfaces A …, 2023 - Elsevier
… The EBMS was prepared by the reaction of 2–amino–5–ethoxybenzenethiol (1.69 g, 10 mmol) and 3–formylsalicylic acid (1.66 g, 10 mmol) in ethanol and a small amount of acetic acid. …
Number of citations: 83 www.sciencedirect.com
A Islam, S Roy, SH Teo, S Khandaker… - Colloids and Surfaces A …, 2022 - Elsevier
… The 2–amino–5–ethoxybenzenethiol and 3–formylsalicylic acid was purchased from Sigma Aldrich. The distilled water was used to prepare all the solutions. …
Number of citations: 36 www.sciencedirect.com
MR Awual, MM Hasan, A Islam, AM Asiri… - Journal of Molecular …, 2020 - Elsevier
… The EBMS was prepared by the reaction of 2-amino-5-ethoxybenzenethiol (10 mmol) and 3-formylsalicylic acid (10 mmol) in ethanol and small amount of acetic acid. Then the mixture …
Number of citations: 224 www.sciencedirect.com
MR Awual, T Yaita, SA El-Safty, H Shiwaku… - Chemical Engineering …, 2013 - Elsevier
… The EBMS was prepared by the reaction of 2-amino-5-ethoxybenzenethiol (1.69 g, 10 mmol) and 3-formylsalicylic acid (1.66 g, 10 mmol) in ethanol and small amount of acetic acid. …
Number of citations: 162 www.sciencedirect.com
MR Awual, M Ismael, T Yaita, SA El-Safty… - Chemical Engineering …, 2013 - Elsevier
… The EBMS was prepared by the reaction of 2-amino-5-ethoxybenzenethiol (10 mmol) and 3-formylsalicylic acid (10 mmol) in ethanol and small amount of acetic acid. Then the mixture …
Number of citations: 336 www.sciencedirect.com
MR Awual - Materials Science and Engineering: C, 2019 - Elsevier
… The EBMS was synthesized by mixing of 2-amino-5-ethoxybenzenethiol and 3-formylsalicylic acid in ethanol where the few drops of acetic acid was added. The mixtures were refluxed …
Number of citations: 238 www.sciencedirect.com
A Sharma, S Pant, CK Sharma… - Phosphorus, Sulfur, and …, 1996 - Taylor & Francis
The reactions of 5-substituted-2-aminobenzenethiols with δ-(4-chlorobenzoyl)- and δ3-(4-bromobenzoyl)acrylic acids have been carried out in methanol containing traces of glacial …
Number of citations: 2 www.tandfonline.com
M Upreti, S Pant, A Dandia, UC Pant - Phosphorus, Sulfur, and …, 1996 - Taylor & Francis
… 2-Amino-5-ethoxybenzenethiol (0.001 mol, 0.16 g) and p-(p-fluorobenzoy1)acrylic acid (0.001 mol, 0.194 g) were refluxed with dry ethanol saturated with hydrogen chloride gas for 3 …
Number of citations: 29 www.tandfonline.com

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